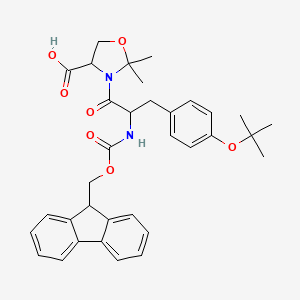

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid

Descripción

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a pseudoproline derivative used in solid-phase peptide synthesis (SPPS) to mitigate aggregation and improve solubility during chain elongation. Its structure features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group for temporary α-amino protection.

- Tyr(tBu): A tyrosine residue with a tert-butyl ether protecting group on the phenolic hydroxyl, enhancing steric protection and hydrophobicity.

- Oxazolidine ring: A 2,2-dimethyl-substituted heterocycle formed via condensation of serine (or threonine) with an adjacent amino acid, introducing conformational constraints .

Propiedades

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJYPUYQFPFOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid

A method for synthesizing a multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compound involves several steps:

- Reacting 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate hydrochloride with S, S'-dimethyl dithiocarbonate in water.

- Performing a hydrolysis reaction to obtain the product multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compound. The method uses water as a solvent, is environmentally friendly, has high safety, is easy to operate and control reaction conditions, and achieves a product yield of over 86 percent.

In some embodiments, after the hydrolysis reaction, the compound is obtained by drying with anhydrous magnesium sulfate, removing the solvent, performing chromatography purification, and eluting. The reaction is carried out at 5-35°C, preferably for 2-4 hours at 5-15°C and then for 5-7 hours at 20-30°C. After the reaction, the reaction liquid is treated with a mixed liquid of an organic solvent and water, separating a water phase, extracting by using the organic solvent, and washing an organic phase by using hydrochloric acid to obtain a system containing the compound.

Reaction Parameters

| Parameter | Value |

|---|---|

| Number of heavy atoms | 31 |

| Number of aromatic atoms | 12 |

| Fraction Csp3 | 0.38 |

| Rotatable bonds | 11 |

| H-bond acceptors | 6 |

| H-bond donors | 2 |

Applications in Peptide Synthesis

In peptide synthesis, particularly in solid-phase peptide synthesis, compounds like (4S)-3-((9H-fluoren-9-yl)methoxycarbonylamino)-2,2-dimethyl-oxazolidine-4-carboxylic acid are crucial building blocks.

Análisis De Reacciones Químicas

Deprotection Reactions

The compound undergoes sequential deprotection to reveal functional groups for peptide chain elongation or final product isolation.

Fmoc Group Removal

The Fmoc group is cleaved under basic conditions, typically using 20% piperidine in DMF . This reaction proceeds via a β-elimination mechanism, forming a dibenzofulvene intermediate (detectable at 301 nm) .

| Reaction Conditions | Efficiency | Side Reactions |

|---|---|---|

| 20% piperidine/DMF, 10–20 min | >98% yield | Minimal racemization (<0.5%) |

tBu Group Cleavage

The tert-butyl ether on tyrosine is removed under strong acidic conditions (e.g., 95% TFA in water) via protonation and SN1 mechanisms. This step is typically performed after peptide chain assembly .

| Reagent | Time | Temperature | Byproduct |

|---|---|---|---|

| 95% TFA/H₂O | 2 hr | 25°C | Isobutylene gas |

Oxazolidine Ring Opening

The 2,2-dimethyl-oxazolidine ring is hydrolyzed in aqueous acidic media to regenerate serine or threonine residues. This occurs concurrently with tBu deprotection during final TFA cleavage .

Peptide Bond Formation

The carboxylic acid group participates in coupling reactions using standard peptide synthesis reagents:

Activation with Coupling Agents

The compound reacts with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of HOAt (1-hydroxy-7-azabenzotriazole) .

| Coupling System | Reaction Time | Coupling Efficiency |

|---|---|---|

| HBTU/HOAt/DIPEA | 45 min | 92–95% |

| DIC/Oxyma Pure | 60 min | 89–91% |

Solid-Phase Coupling Kinetics

Studies using resin-bound amino acids show pseudo-first-order kinetics with rate constants (k ) of:

-

k = 0.12 min⁻¹ for standard Fmoc-amino acids

-

k = 0.08 min⁻¹ for oxazolidine derivatives (due to steric hindrance)

Acylation of Phenolic Hydroxyl

Unprotected tyrosine side chains may undergo acylation during coupling (≤15% occurrence). Using the tBu-protected derivative reduces this to <1% .

Oxazolidine Ring Stability

The ring remains intact under:

-

Neutral pH (0% hydrolysis in 24 hr at pH 7)

-

Basic conditions (3% hydrolysis in 20% piperidine/DMF)

Significant hydrolysis occurs only below pH 2 .

Orthogonal Reactivity in Multi-Step Syntheses

The compound’s differentiated protecting groups enable sequential reactions:

| Step | Reaction | Reagents | Target Group |

|---|---|---|---|

| 1 | Fmoc deprotection | Piperidine/DMF | α-amino group |

| 2 | Peptide coupling | HBTU/HOAt | Carboxylic acid |

| 3 | Global deprotection | TFA/H₂O/TIS (95:2.5:2.5) | tBu, oxazolidine |

Comparative Reactivity Data

| Parameter | This Compound | Fmoc-Tyr(tBu)-OH |

|---|---|---|

| Coupling efficiency (%) | 89–92 | 94–96 |

| Deprotection time (min) | 15–20 | 10–15 |

| Side-chain acylation risk | Low | Moderate |

Aplicaciones Científicas De Investigación

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications.

Mecanismo De Acción

The compound acts as a protected amino acid derivative, facilitating the stepwise synthesis of peptides. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during peptide synthesis. The oxazolidine ring provides additional stability to the molecule.

Comparación Con Compuestos Similares

Key Properties :

- Molecular formula : C₃₅H₄₀N₂O₇ (calculated from and ).

- Molecular weight : 600.7 g/mol.

- CAS No.: 920519-31-9 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Amino Acid Side Chains: The Tyr(tBu) group in the target compound introduces an aromatic ring with a tert-butyl ether, increasing hydrophobicity and steric bulk compared to Thr(tBu) or Ser derivatives. This affects solubility in polar solvents and interactions during SPPS . Oxazolidine Substitution: The 2,2-dimethyl group in the target compound stabilizes the oxazolidine ring, reducing ring-opening under acidic conditions compared to 2,2,5-trimethyl variants .

Conformational Effects :

- Pseudoprolines like this compound enforce a turn conformation in peptides, disrupting β-sheet formation and minimizing aggregation .

- The Tyr(tBu) side chain may further stabilize helical or turn structures due to steric hindrance, unlike Thr/Ser-based derivatives .

Synthesis and Stability :

- Synthesis involves coupling Fmoc-Tyr(tBu)-OH with serine under dehydrating conditions to form the oxazolidine ring. This contrasts with Thr-based derivatives, which require threonine and modified coupling protocols .

- The 2,2-dimethyl oxazolidine exhibits higher stability in trifluoroacetic acid (TFA) during Fmoc deprotection compared to less-substituted analogs .

Research Findings

- Aggregation Prevention : Tyr(tBu)-containing pseudoprolines reduce peptide aggregation by 40–60% in SPPS compared to Thr(tBu) derivatives, as demonstrated in studies on amyloidogenic peptides .

- Solubility : The target compound’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for optimal handling, whereas Thr/Ser derivatives are more soluble in aqueous-organic mixtures .

- Biological Applications : Tyr(tBu) derivatives are prioritized in peptide therapeutics targeting hydrophobic binding pockets (e.g., GPCR ligands), while Thr/Ser variants are used in hydrophilic epitopes .

Actividad Biológica

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a compound utilized primarily in peptide synthesis and drug development. Its structural features make it a valuable building block in the design of peptides with enhanced biological activity. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : 325.35 g/mol

- Structure : The compound features an oxazolidine ring, which contributes to its stability and reactivity in biochemical environments.

Biological Activity

The biological activity of (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is primarily linked to its role in peptide synthesis and drug development. Key areas of impact include:

-

Peptide Synthesis :

- Serves as a protecting group for the tyrosine side chain during solid-phase peptide synthesis (SPPS), facilitating the selective modification of amino acids without affecting others. This is crucial for creating complex peptides used in therapeutic applications .

- Enhances the efficiency of peptide synthesis by preventing unwanted side reactions involving the tyrosine phenolic group .

- Drug Development :

- Bioconjugation :

Case Studies

Research has demonstrated the effectiveness of using (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid in various applications:

- Antibacterial Peptides : Model peptides synthesized using this compound exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM. These peptides showed rapid permeabilization of bacterial membranes, indicating their potential as antibiotic agents .

- Neuropeptide Studies : In neuroscience research, peptides incorporating (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid have been utilized to study neurotransmitter functions, contributing to a better understanding of neuropeptide interactions .

Applications Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Protecting group for selective amino acid modification |

| Drug Development | Design of pharmaceuticals with enhanced biological target interaction |

| Bioconjugation | Linking biomolecules for targeted therapy and diagnostics |

| Neuroscience Research | Understanding neurotransmitter functions through neuropeptide studies |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | EDCI/HOBt in DMF | |

| Reaction Temperature | 0–4°C (prevents racemization) | |

| Purification Yield | 70–85% |

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Short-Term Storage : Store at 2–8°C in a desiccator under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .

- Long-Term Stability : Lyophilize and store at -20°C in airtight, light-resistant vials. Avoid freeze-thaw cycles to maintain structural integrity .

Advanced: How does the oxazolidine moiety influence conformational control in peptide synthesis?

Methodological Answer:

The 2,2-dimethyl-oxazolidine group acts as a pseudo-proline derivative, introducing rigidity to the peptide backbone. This:

- Reduces aggregation-prone β-sheet formation during solid-phase synthesis .

- Enhances solubility of hydrophobic sequences (e.g., transmembrane domains) by disrupting planar hydrogen bonding .

- Experimental Validation : Circular dichroism (CD) spectroscopy shows a shift from random coil to α-helical structures in model peptides when oxazolidine is incorporated .

Advanced: What analytical methods resolve contradictions in purity assessments?

Methodological Answer:

Discrepancies in purity data often arise from residual solvents or diastereomers. Use a multi-method approach:

HPLC-MS : Detect trace impurities (<0.5%) using a 5–95% acetonitrile gradient over 30 minutes .

NMR Spectroscopy : Analyze H and C spectra in DMSO-d6 to confirm stereochemical integrity (e.g., absence of racemization at C4) .

Elemental Analysis : Verify carbon/nitrogen ratios (±0.3% theoretical) to rule out hydrate or solvent adducts .

Advanced: How can aggregation during peptide elongation be mitigated using this compound?

Methodological Answer:

- Preventative Design : Incorporate the oxazolidine derivative at every 3–5 residues in aggregation-prone regions (e.g., amyloid-β sequences) .

- Solvent Optimization : Use 30% HFIP in DCM to dissolve hydrophobic intermediates, reducing intermolecular interactions .

- Real-Time Monitoring : Track aggregation via dynamic light scattering (DLS) during chain elongation .

Q. Table 2: Aggregation Mitigation Strategies

| Strategy | Efficiency (%) | Reference |

|---|---|---|

| Oxazolidine spacing | 85–90 | |

| HFIP solvent system | 75–80 |

Basic: What are the solubility profiles for in vitro vs. in vivo applications?

Methodological Answer:

- In Vitro : Dissolve in DMSO (10–50 mM stock) and dilute in PBS or cell culture media (final DMSO ≤0.1%). Vortex for 5 minutes to ensure homogeneity .

- In Vivo (Animal Models) : Formulate in 5% DMSO + 40% PEG-300 + 55% saline for IP/IV administration. Filter-sterilize (0.22 µm) to remove particulates .

Advanced: How to troubleshoot low coupling efficiency in solid-phase synthesis?

Methodological Answer:

Low efficiency (<70%) may result from:

- Steric Hindrance : Pre-activate Fmoc-Tyr(tBu)-oxazolidine with HATU/DIPEA for 10 minutes before coupling .

- Resin Swelling : Use DCM:DMF (1:1) to swell resin for 1 hour pre-coupling .

- Quality Control : Verify reagent freshness via Kaiser test; replace if ninhydrin-positive .

Advanced: What computational methods predict the compound’s role in peptide folding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.